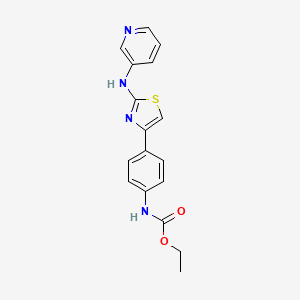

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate

Description

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

ethyl N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-17(22)20-13-7-5-12(6-8-13)15-11-24-16(21-15)19-14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTSWPYWLNAJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

Reduction: Reduced forms of the thiazole and pyridine rings.

Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.

Scientific Research Applications

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole and pyridine rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate can be compared with other thiazole and pyridine derivatives:

Similar Compounds: Thiazole derivatives such as sulfathiazole and pyridine derivatives like nicotinamide.

Uniqueness: The combination of thiazole, pyridine, and phenyl rings in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Ethyl (4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)carbamate is a synthetic organic compound characterized by a unique structure that includes thiazole, pyridine, and phenyl rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 342.42 g/mol. Its structure can be represented as follows:

The presence of the thiazole ring contributes to its biological activity, as thiazole derivatives are known for various pharmacological effects.

This compound exerts its biological effects by interacting with specific molecular targets, including enzymes and receptors. The thiazole and pyridine moieties are crucial for binding affinity, which may lead to inhibition of certain biological pathways.

Antimicrobial Activity

Research has indicated that similar thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole structures have shown efficacy against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. This compound is expected to have comparable effects based on its structural similarities.

Anticancer Activity

Studies have highlighted the anticancer potential of thiazole derivatives. For example, certain thiazole compounds have demonstrated the ability to decrease cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma). The incorporation of specific substituents on the thiazole ring has been shown to enhance anticancer activity, suggesting that ethyl carbamate derivatives could similarly affect cancer cell viability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Potentially effective against MRSA | Reduces viability in Caco-2 cells |

| Sulfathiazole | Structure | Effective against Gram-positive bacteria | Moderate anticancer activity |

| Nicotinamide | Structure | Limited antibacterial activity | High efficacy against certain cancers |

Case Studies

- Antimicrobial Study : A study conducted on various thiazole derivatives showed that compounds structurally similar to ethyl carbamate exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations.

- Anticancer Research : In vitro studies involving Caco-2 cells revealed that specific modifications to the thiazole ring enhanced the anticancer properties, leading to a notable decrease in cell viability by up to 60%. This suggests that this compound may also possess similar or enhanced anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.